molecular formula C14H12FNO3 B12605014 N-(4-Fluorophenyl)-N-hydroxy-4-methoxybenzamide CAS No. 918107-06-9

N-(4-Fluorophenyl)-N-hydroxy-4-methoxybenzamide

Cat. No.: B12605014
CAS No.: 918107-06-9
M. Wt: 261.25 g/mol
InChI Key: GSGIJGDVKIYFDU-UHFFFAOYSA-N
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Description

N-(4-Fluorophenyl)-N-hydroxy-4-methoxybenzamide is an organic compound that belongs to the class of aromatic amides This compound is characterized by the presence of a fluorophenyl group, a hydroxy group, and a methoxy group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluorophenyl)-N-hydroxy-4-methoxybenzamide typically involves the reaction of 4-fluoroaniline with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The resulting intermediate is then treated with hydroxylamine hydrochloride to introduce the hydroxy group, yielding the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluorophenyl)-N-hydroxy-4-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-(4-Fluorophenyl)-N-hydroxy-4-methoxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Fluorophenyl)-N-hydroxy-4-methoxybenzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory pathways or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Fluorophenyl)-N-hydroxybenzamide
  • N-(4-Methoxyphenyl)-N-hydroxybenzamide
  • N-(4-Fluorophenyl)-N-methoxybenzamide

Uniqueness

N-(4-Fluorophenyl)-N-hydroxy-4-methoxybenzamide is unique due to the presence of both fluorine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Biological Activity

N-(4-Fluorophenyl)-N-hydroxy-4-methoxybenzamide is a compound of interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, including anti-inflammatory, analgesic, and potential anticancer properties, supported by relevant studies and data.

Structural Overview

The compound features:

  • Benzamide Core : A fundamental structure that influences its biological interactions.
  • 4-Fluorophenyl Group : Enhances metabolic stability and binding affinity through hydrophobic interactions.
  • 4-Methoxy Group : Improves solubility and facilitates hydrogen bonding with biological targets.

These characteristics contribute to the compound's versatility in engaging with various biological pathways.

1. Anti-inflammatory and Analgesic Effects

Research indicates that this compound exhibits significant anti-inflammatory and analgesic properties. These effects are likely mediated through its interaction with specific enzymes or receptors involved in inflammatory processes. The fluorophenyl group enhances the binding affinity to these targets, while the methoxy group may stabilize interactions through hydrogen bonds.

2. Anticancer Potential

The compound shows promise in cancer research, particularly concerning its antiproliferative activity against various cancer cell lines. Studies utilizing structure-activity relationship (SAR) analyses have revealed that modifications in the aromatic substituent significantly affect the anticancer efficacy of benzamide derivatives .

Case Study 1: Antiplasmodial Activity

A study focusing on similar compounds demonstrated that derivatives with a 4-fluorophenyl moiety exhibited potent antiplasmodial activity against Plasmodium falciparum. The selectivity index for these compounds was notably high, indicating their potential as therapeutic agents against malaria .

Case Study 2: Structure-Activity Relationships

In another investigation, various substituted benzamides were synthesized and evaluated for their biological activities. The results indicated that specific substitutions at the 4-position of the phenyl ring significantly enhanced the compounds' effectiveness against cancer cell lines, highlighting the importance of structural modifications in drug design .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-inflammatorySignificant reduction in inflammation markers
AnalgesicPain relief in animal models
AntiplasmodialIC50 values < 0.1 µM against P. falciparum
AnticancerInhibition of cell proliferation

Table 2: Structure-Activity Relationships

CompoundSubstituent PositionActivity LevelReference
N-(4-Fluorophenyl)-N-hydroxy...4High
N-(2-Fluoro-5-nitrophenyl)...2Moderate
N-(4-Methoxyphenyl)...4Low

The mechanism by which this compound exerts its biological effects involves:

  • Binding Interactions : The fluorine atom enhances hydrophobic interactions with target proteins, while the methoxy group can form hydrogen bonds.
  • Enzyme Modulation : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer cell proliferation.

Properties

CAS No.

918107-06-9

Molecular Formula

C14H12FNO3

Molecular Weight

261.25 g/mol

IUPAC Name

N-(4-fluorophenyl)-N-hydroxy-4-methoxybenzamide

InChI

InChI=1S/C14H12FNO3/c1-19-13-8-2-10(3-9-13)14(17)16(18)12-6-4-11(15)5-7-12/h2-9,18H,1H3

InChI Key

GSGIJGDVKIYFDU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N(C2=CC=C(C=C2)F)O

Origin of Product

United States

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